6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, a scaffold renowned for its pharmacological versatility. Structurally, it features a pyrrolo[3,4-d]pyrimidine-dione core substituted with a 3-phenylpropyl group at position 6 and a para-tolyl group at position 2. These substituents enhance lipophilicity and influence binding affinity to biological targets.
Properties
IUPAC Name |
4-(4-methylphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-9-11-17(12-10-15)20-19-18(23-22(27)24-20)14-25(21(19)26)13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDUFGAGAXFLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of pyrrolopyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H24N2O2
- Molar Mass: 364.44 g/mol
- CAS Number: [insert CAS number if available]
Biological Activity Overview
Research indicates that pyrrolopyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity: Many compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Some derivatives demonstrate significant activity against bacterial and fungal strains.
- Anti-inflammatory Effects: Certain compounds have been noted to reduce inflammation in preclinical models.
The biological activity of 6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition: Similar compounds have been reported to inhibit key kinases involved in cancer progression.
- Receptor Modulation: The compound may act on specific receptors involved in cellular signaling pathways.
Anticancer Studies
A study demonstrated that derivatives with similar scaffolds effectively inhibited tumor growth in various cancer models. For instance:
- Compound 5i (a related structure) exhibited dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM in MCF-7 breast cancer cells. This compound induced apoptosis and inhibited cell migration significantly .
Antimicrobial Activity
Research has shown that pyrrolopyrimidine derivatives possess antimicrobial properties. For example:
- A derivative was tested against several bacterial strains and demonstrated significant inhibition at low concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Description | Example Compound | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | Inhibition of tumor growth | Compound 5i | 0.3 - 24 |
| Antimicrobial | Inhibition of bacterial strains | Pyrrolopyrimidine Derivative | Varies |
| Anti-inflammatory | Reduction of inflammatory markers | Related Derivative | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Functional Insights from Structural Variations
Substituent Effects on Enzyme Inhibition: Compound A (6-benzyl, 4-hydroxyphenyl) exhibits potent α-glucosidase inhibition (81.99% at 1.02 µg/mL), attributed to hydrogen bonding between the 4-hydroxyphenyl group and the enzyme’s active site . Compound B (4-cyanophenyl, 3-trifluoromethylphenyl) targets neutrophil elastase, likely due to the electron-withdrawing cyanophenyl enhancing interaction with the enzyme’s catalytic triad . The target compound lacks such substituents, suggesting divergent target selectivity.
Impact of Alkyl Chain Length :
- The 3-phenylpropyl group in the target compound provides a longer hydrophobic chain than Compound C’s butyl group, which could improve membrane permeability but reduce solubility .
Molecular Docking and Dynamics :
- Compound A achieved a binding energy of -7.9 kcal/mol to α-glucosidase, comparable to the standard (-7.8 kcal/mol), with stable RMSD (1.7 Å) during simulations . The target compound’s para-tolyl group may sterically hinder binding to similar targets, though this requires empirical validation.
Key Research Findings
- Antidiabetic Potential: DHPM derivatives like Compound A show promise as α-glucosidase inhibitors, a mechanism critical for postprandial glucose control . The target compound’s para-tolyl group may modulate this activity but remains untested.
- Anti-Inflammatory Applications : Neutrophil elastase inhibitors (e.g., Compound B) highlight the scaffold’s adaptability for diverse targets. The absence of strong electron-withdrawing groups in the target compound likely precludes similar efficacy .
Preparation Methods
Core Structure Synthesis
Pyrrolo[3,4-d]Pyrimidine-2,5-Dione Formation
The pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold is typically synthesized via cyclization reactions. Key methods include:
a) Biginelli-Type Multi-Component Reaction
A modified Biginelli reaction is employed using:
- Substituted diketones (e.g., 5-oxo-1-phenylpyrrolidin-3-one)
- Urea/thiourea derivatives
- Aldehydes (e.g., p-tolualdehyde)
- React 5-oxo-1-phenylpyrrolidin-3-one (1.0 equiv) with p-tolualdehyde (1.2 equiv) and urea (1.5 equiv) in ethanol under reflux (12 h).
- Acid-catalyzed cyclization (HCl, 60°C) yields the 4-(p-tolyl)-3,4-dihydropyrrolo[3,4-d]pyrimidine-2,5-dione intermediate.
- Yield : 68–85%.
b) Cyclization via Amine-Alkyne Coupling
An alternative route involves Sonogashira coupling followed by cyclization:
Analytical Characterization
Table 1: Spectroscopic Data for Target Compound
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Biginelli Cyclization | 85 | 92 | High |
| Sonogashira Coupling | 72 | 89 | Moderate |
| Reductive Amination | 78 | 96 | High |
Key Findings :
Industrial-Scale Considerations
Purification Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
